

1-Naphthol-4-sulfonic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Naphthol-4-sulfonic acid

Cat. No.: B1217421

[Get Quote](#)

1-Naphthol-4-sulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental methodologies associated with **1-Naphthol-4-sulfonic acid**. Also known as Neville-Winther acid, this compound is a significant intermediate in the synthesis of azo dyes and finds utility as an analytical reagent.

Chemical Properties and Structure

1-Naphthol-4-sulfonic acid (CAS No: 84-87-7) is an aromatic sulfonic acid characterized by a naphthalene ring substituted with a hydroxyl group at the 1-position and a sulfonic acid group at the 4-position. This substitution pattern imparts specific chemical properties, including water solubility and reactivity in coupling reactions.^[1]

Physicochemical Data

A summary of the key quantitative data for **1-Naphthol-4-sulfonic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	4-hydroxynaphthalene-1-sulfonic acid	[2] [3]
Synonyms	Nevile and Winther's acid, NW acid, 1,4-Oxy Acid	[4] [5]
CAS Number	84-87-7	[2] [4] [6]
Molecular Formula	C ₁₀ H ₈ O ₄ S	[2] [6]
Molecular Weight	224.23 g/mol	[2] [4] [6]
Melting Point	170 °C (decomposes)	[4] [6]
Boiling Point	Not available	
Solubility	Very soluble in water. [4] The sodium salt can be precipitated from solution by salting out. [7]	[4] [7]
pKa	≈ 0.73 (predicted)	[1]
Appearance	Transparent flake crystal	[7]
SMILES	C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O	[6]
InChI Key	HGWQOFDAUWCQDA-UHFFFAOYSA-N	

Molecular Structure

The structure of **1-Naphthol-4-sulfonic acid**, featuring a naphthalene core with hydroxyl and sulfonic acid functional groups, is a key determinant of its chemical reactivity.

Caption: Chemical structure of **1-Naphthol-4-sulfonic acid**.

Experimental Protocols

Synthesis of 1-Naphthol-4-sulfonic Acid via Sulfonation of 1-Naphthol

A common method for the synthesis of **1-Naphthol-4-sulfonic acid** is the direct sulfonation of 1-naphthol. The following protocol is a generalized procedure based on methodologies described in the literature.

Materials:

- 1-Naphthol
- Chlorosulfonic acid (or concentrated sulfuric acid/oleum)
- Inert solvent (e.g., chlorobenzene, 1,1,2,2-tetrachloroethane)
- Hot water
- Brine solution (saturated NaCl)

Procedure:

- In a suitable reaction vessel, dissolve 1-naphthol in an inert solvent such as chlorobenzene.
- With stirring, slowly add chlorosulfonic acid dropwise to the solution. The reaction temperature should be carefully controlled, typically starting at a lower temperature (e.g., 30°C) and then raised (e.g., to 80°C) to drive the reaction to completion.
- The reaction mixture is typically stirred for several hours at the elevated temperature.
- Upon completion of the reaction, the precipitated **1-Naphthol-4-sulfonic acid** is collected by filtration.
- The filter cake is washed with the hot inert solvent to remove unreacted starting materials and soluble isomers.
- The crude product can be further purified by dissolving it in hot water and then precipitating the sodium salt by the addition of a brine solution.

- The purified sodium salt is collected by filtration and washed with brine.
- To obtain the free acid, the sodium salt can be dissolved in water and acidified.

Note: The choice of solvent and sulfonating agent, as well as the reaction temperature and time, can significantly influence the yield and the isomeric purity of the final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Naphthol-4-sulfonic acid**.

Analytical Application: Spectrophotometric Determination of Nitrite

1-Naphthol-4-sulfonic acid can be utilized as a reagent for the determination of nitrite in aqueous samples. The underlying principle involves a diazotization and coupling reaction to form a colored azo dye, the absorbance of which is proportional to the nitrite concentration.

Materials:

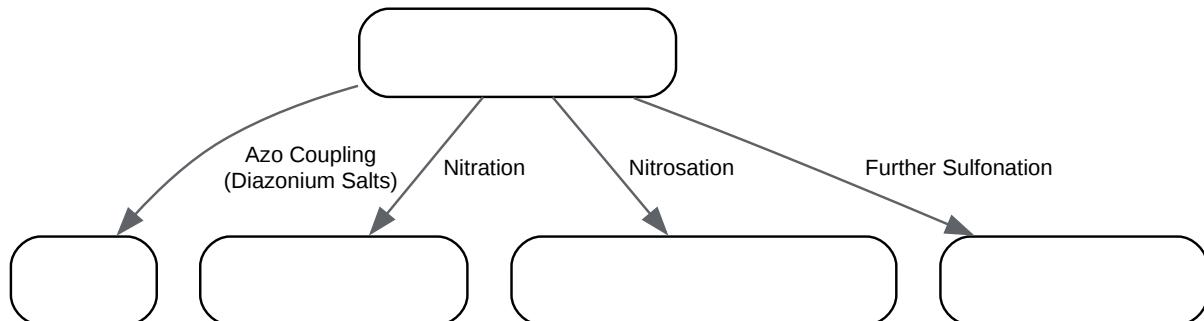
- **1-Naphthol-4-sulfonic acid** solution
- Acidic medium (e.g., hydrochloric acid)
- Nitrite standard solutions
- Spectrophotometer

Procedure:

- Prepare a series of standard nitrite solutions of known concentrations.
- To a fixed volume of each standard and the unknown sample, add the **1-Naphthol-4-sulfonic acid** reagent solution in an acidic medium.

- Allow the color to develop for a specified period.
- Measure the absorbance of each solution at the wavelength of maximum absorption (λ_{max}) for the resulting azo dye using a spectrophotometer.
- Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
- Determine the concentration of nitrite in the unknown sample by interpolating its absorbance on the calibration curve.

Biological Signaling Pathways and Drug Development


Extensive literature searches did not reveal any established role of **1-Naphthol-4-sulfonic acid** in biological signaling pathways relevant to drug development. Its primary applications are in the chemical industry, particularly as a precursor for dyes and as an analytical reagent. While some related compounds, such as 1-amino-2-naphthol-4-sulfonic acid, have been mentioned as intermediates in the synthesis of pharmaceuticals, there is no direct evidence to suggest that **1-Naphthol-4-sulfonic acid** itself is involved in biological signaling. Researchers in drug development should be aware that its biological activity is not a well-documented area of study.

Reactivity and Further Transformations

The chemical reactivity of **1-Naphthol-4-sulfonic acid** is primarily dictated by the hydroxyl and sulfonic acid groups, as well as the activated naphthalene ring.

- Azo Coupling: The electron-donating hydroxyl group activates the naphthalene ring, making it susceptible to electrophilic attack. Azo coupling with diazonium salts typically occurs at the 2-position, which is the basis for its use in synthesizing a wide variety of azo dyes.^[1]
- Nitration: The compound can undergo nitration to yield 2,4-dinitro-1-naphthol.^[7]
- Nitrosation: Reaction with nitrous acid leads to the formation of 2-nitroso-1-hydroxynaphthalene-4-sulfonic acid.^[7]

- Further Sulfonation: Under more vigorous conditions, it can be further sulfonated to give 1-hydroxynaphthalene-2,4-disulfonic and 2,4,7-trisulfonic acids.[7]

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **1-Naphthol-4-sulfonic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1044808C - Technology for industrialized production of 1-naphthol-4-sulfonic-acid and sodium salt thereof - Google Patents [patents.google.com]
- 3. 1-Naphthol-4-sulfonic acid | C10H8O4S | CID 6791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- To cite this document: BenchChem. [1-Naphthol-4-sulfonic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1217421#1-naphthol-4-sulfonic-acid-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1217421#1-naphthol-4-sulfonic-acid-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com